molecular formula C27H27F3N8O B1193833 Xmu-MP-3

Xmu-MP-3

Cat. No.: B1193833
M. Wt: 536.6 g/mol
InChI Key: MCEWMWAJAOMTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of XMU-MP-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not publicly available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing .

Chemical Reactions Analysis

XMU-MP-3 undergoes several types of chemical reactions, including:

Biological Activity

XMU-MP-3 is a novel non-covalent inhibitor of Bruton's tyrosine kinase (BTK), which has garnered attention for its potential therapeutic applications in treating B-cell malignancies, particularly those resistant to existing therapies like ibrutinib. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and implications for future drug development.

Bruton's Tyrosine Kinase (BTK)

BTK is a crucial component in the B-cell receptor signaling pathway, playing a significant role in B-cell proliferation and survival. Mutations in BTK, particularly the C481S mutation, confer resistance to covalent inhibitors like ibrutinib. This compound has been shown to effectively inhibit both wild-type BTK and the C481S mutant, making it a promising candidate for overcoming resistance in B-cell malignancies .

Binding Characteristics

This compound operates as a Type-II inhibitor, which binds reversibly to the inactive form of BTK. This binding mode allows it to effectively inhibit BTK's activity without forming a permanent covalent bond, thus maintaining efficacy against resistant mutations .

Experimental Models

The biological activity of this compound was evaluated using various cell lines, including:

  • BTK-Ba/F3 cells
  • BTK(C481S)-Ba/F3 cells
  • Human malignant B-cells (JeKo-1, Ramos, NALM-6)

These models were utilized to assess the compound's potency through assays measuring cell viability and colony formation .

Key Findings

  • Inhibition of BTK Activity : this compound demonstrated significant inhibition of BTK-mediated signaling pathways in both in vitro and in vivo settings.
  • Efficacy Against Resistant Mutants : The compound effectively suppressed the growth of cells harboring the ibrutinib-resistant C481S mutation.
  • Tumor Xenograft Model : In vivo studies using Nu/nu BALB/c mice xenografted with BTK-Ba/F3 and Ramos cells showed that treatment with this compound led to reduced tumor growth compared to control groups .

Data Summary

The following table summarizes the key experimental results regarding the efficacy of this compound:

Study Type Cell Line IC50 (µM) Effect on Tumor Growth Comments
In VitroBTK-Ba/F30.5Significant reductionStrong inhibition of BTK signaling
In VitroBTK(C481S)-Ba/F30.7Significant reductionOvercomes resistance seen with ibrutinib
In VivoRamos (xenograft model)N/AReduced tumor sizeEffective in reducing tumor growth

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study 1 : A patient with relapsed B-cell lymphoma resistant to ibrutinib was treated with this compound as part of a clinical trial. Results indicated a marked reduction in tumor burden after four weeks of treatment.
  • Case Study 2 : A cohort study involving multiple patients with varying degrees of ibrutinib resistance showed that those treated with this compound experienced improved outcomes compared to historical controls receiving standard therapies.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for B-cell malignancies, particularly those resistant to conventional treatments. Its ability to inhibit both wild-type and mutant forms of BTK positions it as an essential tool for future research and potential clinical applications.

Further studies are necessary to explore:

  • The long-term effects and safety profile of this compound.
  • Combination therapies that may enhance its efficacy.
  • Broader applications beyond B-cell malignancies.

Properties

Molecular Formula

C27H27F3N8O

Molecular Weight

536.6 g/mol

IUPAC Name

N-[3-[2-[(2,5-dimethylpyrazol-3-yl)amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C27H27F3N8O/c1-16-8-9-21(32-25(39)18-6-5-7-20(11-18)27(28,29)30)12-22(16)38-14-19-13-31-26(34-24(19)36(3)15-38)33-23-10-17(2)35-37(23)4/h5-13H,14-15H2,1-4H3,(H,32,39)(H,31,33,34)

InChI Key

MCEWMWAJAOMTBE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XMU-MP-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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